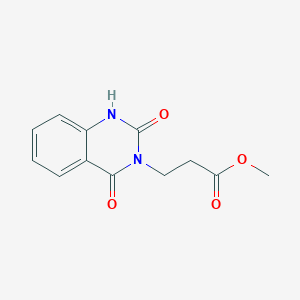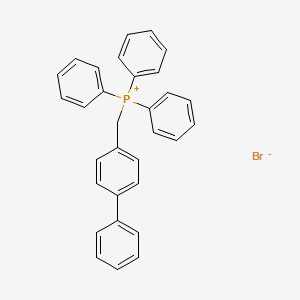
4-Phenylbenzyltriphenylphosphonium Bromide
Overview
Description
4-Phenylbenzyltriphenylphosphonium Bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a benzyl group attached to a triphenylphosphonium ion, with a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbenzyltriphenylphosphonium Bromide typically involves the reaction of 4-phenylbenzyl chloride with triphenylphosphine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and solvents safely. The process may also include purification steps to obtain the compound in high purity, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbenzyltriphenylphosphonium Bromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylbenzyltriphenylphosphonium oxide.
Reduction: Reduction reactions can produce phenylbenzyltriphenylphosphonium hydride.
Substitution: Substitution reactions can yield various substituted phenylbenzyltriphenylphosphonium compounds, depending on the nucleophile used.
Scientific Research Applications
4-Phenylbenzyltriphenylphosphonium Bromide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of materials and chemicals, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-Phenylbenzyltriphenylphosphonium Bromide exerts its effects depends on the specific application. In organic synthesis, it may act as a phase-transfer catalyst, facilitating reactions between reagents in different phases. In biochemical studies, it may interact with enzymes or proteins, affecting their activity and function.
Molecular Targets and Pathways Involved:
Catalysis: In catalytic applications, the compound may interact with substrates and intermediates, stabilizing transition states and lowering activation energies.
Biochemical Interactions: In biological studies, it may bind to specific molecular targets, such as enzyme active sites or protein domains, modulating their activity.
Comparison with Similar Compounds
4-Phenylbenzyltriphenylphosphonium Bromide is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
Triphenylphosphine oxide: A related compound with a different functional group.
Benzyltriphenylphosphonium chloride: A similar compound with a different counterion.
Phenylbenzylphosphonium salts: Other salts with variations in the phenyl groups or counterions.
These compounds may have different reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
triphenyl-[(4-phenylphenyl)methyl]phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26P.BrH/c1-5-13-27(14-6-1)28-23-21-26(22-24-28)25-32(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;/h1-24H,25H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLBLKQSKKQUJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
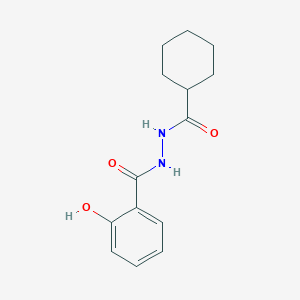

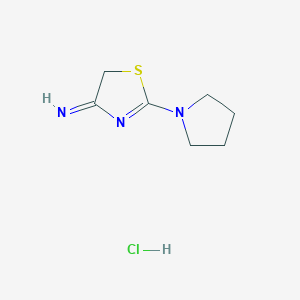
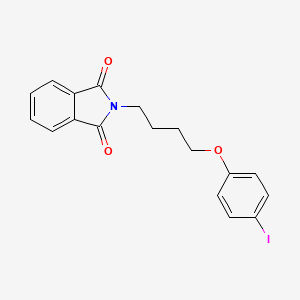
![[(2-Nitrophenyl)carbamoylamino]methyl-triphenylphosphanium;chloride](/img/structure/B7818127.png)

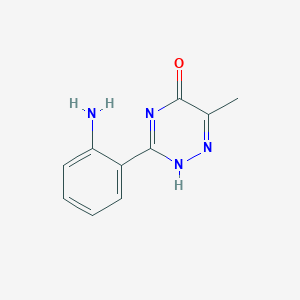
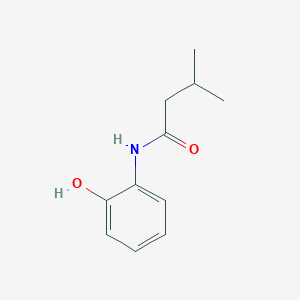
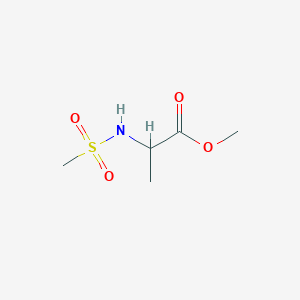
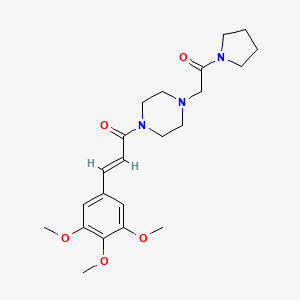

![N-[(E)-(1-phenylpyrazol-4-yl)methylideneamino]aniline](/img/structure/B7818163.png)
![[1-Bromo-2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-triphenylphosphanium;bromide](/img/structure/B7818173.png)
